molecular formula C57H86O7 B1260588 Thermocryptoxanthin-11

Thermocryptoxanthin-11

Cat. No.: B1260588
M. Wt: 883.3 g/mol
InChI Key: AOPPEYCPJLSBEA-XCPACDMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermocryptoxanthin-11 is a carotenoid derivative classified under the C40 isoprenoids (tetraterpenes). Its IUPAC name is (3R)-3-[(6-O-8-Methylnonanoyl-β-D-glucopyranosyl)oxy]-beta,beta-carotene, with the molecular formula C57H86O7 and a molecular weight of 882.64 g/mol . This compound features a β-carotene backbone modified by a glucopyranosyloxy group esterified with an 8-methylnonanoyl side chain.

Properties

Molecular Formula

C57H86O7

Molecular Weight

883.3 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 9-methyldecanoate

InChI

InChI=1S/C57H86O7/c1-40(2)23-16-14-13-15-17-31-51(58)62-39-50-52(59)53(60)54(61)55(64-50)63-47-37-46(8)49(57(11,12)38-47)35-33-44(6)29-21-27-42(4)25-19-18-24-41(3)26-20-28-43(5)32-34-48-45(7)30-22-36-56(48,9)10/h18-21,24-29,32-35,40,47,50,52-55,59-61H,13-17,22-23,30-31,36-39H2,1-12H3/b19-18+,26-20+,27-21+,34-32+,35-33+,41-24+,42-25+,43-28+,44-29+/t47-,50-,52-,53+,54-,55?/m1/s1

InChI Key

AOPPEYCPJLSBEA-XCPACDMKSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C57H86O7 882.64 8-Methylnonanoyl acyl chain esterified to glucopyranosyloxy group; β-carotene backbone.
Thermocryptoxanthin-13 C59H90O7 910.67 10-Methylundecanoyl acyl chain; longer hydrophobic tail compared to -11.
Thermozeaxanthin-13 C59H90O8 926.66 11-Methyldodecanoyl acyl chain; additional hydroxyl group at C3' (3'R configuration).
Thermocryptoxanthin-15 C61H94O7 938.70 12-Methyltridecanoyl acyl chain; longest acyl chain in this series.

Acyl Chain Length and Hydrophobicity

The primary distinction among these compounds lies in the length of the methyl-branched acyl chain:

  • This compound: 8-methylnonanoyl (9-carbon chain with a methyl branch at C8).
  • Thermocryptoxanthin-13: 10-methylundecanoyl (11-carbon chain with a methyl branch at C10).
  • Thermocryptoxanthin-15: 12-methyltridecanoyl (13-carbon chain with a methyl branch at C12).

Increasing acyl chain length correlates with higher molecular weight and enhanced hydrophobicity, which may influence membrane integration and thermal stability.

Functional Group Modifications

Thermozeaxanthin-13 is unique in this group due to its additional hydroxyl group at the C3' position, resulting in the molecular formula C59H90O8.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermocryptoxanthin-11
Reactant of Route 2
Thermocryptoxanthin-11

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